1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is likely to interact with a variety of molecular targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often as a result of their interactions with various molecular targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
Indole derivatives are generally known to be well-absorbed and can distribute widely throughout the body .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemical Analysis
Biochemical Properties
1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit or activate enzymes, such as kinases and phosphatases, thereby modulating their activity and influencing cellular processes . Additionally, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like alkylation, formylation, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-2,6-dimethyl-1H-indole-3-carboxylic acid.
Reduction: 1-Ethyl-2,6-dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in
Properties
IUPAC Name |
1-ethyl-2,6-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMXNSYWXCOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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